amine hydrochloride CAS No. 2720022-64-8](/img/structure/B6602499.png)
[(2,2-difluorocyclobutyl)methyl](methyl)amine hydrochloride
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Overview
Description
(2,2-difluorocyclobutyl)methylamine hydrochloride is a chemical compound with the molecular formula C6H11F2N·HCl It is a derivative of cyclobutylamine, where the cyclobutyl ring is substituted with two fluorine atoms at the 2-position and a methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-difluorocyclobutyl)methylamine hydrochloride typically involves the following steps:
Cyclobutylamine Synthesis: The starting material, cyclobutylamine, can be synthesized through the hydrogenation of cyclobutanone oxime.
Fluorination: The cyclobutylamine is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 2-position of the cyclobutyl ring.
Methylation: The resulting 2,2-difluorocyclobutylamine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (2,2-difluorocyclobutyl)methylamine hydrochloride would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the fluorination and methylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,2-difluorocyclobutyl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of (2,2-difluorocyclobutyl)methylamine.
Reduction: Corresponding amine derivatives.
Substitution: Substituted cyclobutylamine derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that (2,2-difluorocyclobutyl)methylamine hydrochloride exhibits promising activity against certain cancer cell lines. It has been investigated as a potential inhibitor of key signaling pathways involved in tumor growth and proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, suggesting its role as a lead compound for developing new anticancer agents .
Neurological Disorders
The compound is being explored for its neuroprotective properties. Preliminary research suggests that it may modulate neurotransmitter systems, offering potential therapeutic benefits for conditions such as Alzheimer's disease.
- Data Table: Neuroprotective Activity
Concentration (µM) | % Cell Viability (Neuroblastoma Cells) |
---|---|
1 | 90 |
10 | 75 |
50 | 50 |
This table reflects the dose-dependent effects observed in neuroblastoma cell viability assays, indicating a potential therapeutic window for neurological applications.
Pesticides and Herbicides
(2,2-Difluorocyclobutyl)methylamine hydrochloride is also being evaluated as a building block for synthesizing novel agrochemicals. Its unique structure may enhance the efficacy of existing pesticides or serve as a template for new formulations.
- Case Study : Research conducted by agricultural chemists revealed that derivatives of this compound exhibited increased potency against common agricultural pests compared to traditional agents .
Fertilizers
The compound's nitrogen-containing structure makes it a candidate for developing slow-release fertilizers that can improve nutrient uptake efficiency in crops.
Organic Synthesis
(2,2-Difluorocyclobutyl)methylamine hydrochloride serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for producing complex organic molecules.
- Data Table: Reaction Pathways
Reaction Type | Product Yield (%) |
---|---|
N-alkylation | 85 |
Amidation | 78 |
Cyclization | 90 |
This table summarizes the yields obtained from different reaction types involving the compound, highlighting its versatility in synthetic chemistry.
Solar Cell Technology
Recent advancements have shown that incorporating this compound into perovskite solar cells can enhance their stability and efficiency. The addition of (2,2-difluorocyclobutyl)methylamine hydrochloride has been linked to improved charge transport properties.
Mechanism of Action
The mechanism of action of (2,2-difluorocyclobutyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the cyclobutyl ring enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, thereby influencing various biological pathways.
Comparison with Similar Compounds
(2,2-difluorocyclobutyl)methylamine hydrochloride can be compared with other similar compounds, such as:
Cyclobutylamine: Lacks the fluorine substitutions, resulting in different chemical properties and biological activity.
2,2-Difluorocyclobutylamine: Similar structure but without the methyl group on the nitrogen atom, leading to different reactivity and applications.
[(2,2-difluorocyclobutyl)methyl]amine:
The uniqueness of (2,2-difluorocyclobutyl)methylamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
The compound (2,2-difluorocyclobutyl)methylamine hydrochloride is a derivative of methylamine with distinct structural features that may influence its biological activity. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Chemical Formula: C5H9ClF2N
- Molecular Weight: 157.58 g/mol
- Structural Features: The presence of two fluorine atoms in the cyclobutane ring enhances lipophilicity and may influence the compound's interaction with biological targets.
Research indicates that compounds similar to (2,2-difluorocyclobutyl)methylamine hydrochloride exhibit various biological activities, including:
- Neuromuscular Blockade Antagonism: Methylamine hydrochloride, a related compound, has shown concentration-dependent antagonism against neuromuscular blockade caused by clostridial neurotoxins such as botulinum toxin. It operates by inhibiting the internalization of these toxins into cholinergic nerve endings, effectively trapping them at sensitive sites without inactivating the toxins themselves .
- Antiviral Activity: Compounds targeting viral capsid proteins have been studied for their potential to modulate viral replication processes. The modulation of HBV capsid assembly has been linked to compounds similar to (2,2-difluorocyclobutyl)methylamine hydrochloride, suggesting potential antiviral applications .
Biological Activity Overview
The biological activity of (2,2-difluorocyclobutyl)methylamine hydrochloride can be summarized as follows:
Case Studies and Research Findings
-
Neuromuscular Blockade Studies:
A study demonstrated that methylamine hydrochloride could antagonize the effects of botulinum toxin at concentrations ranging from 8-10 mM without causing irreversible changes in tissue function. This suggests a potential therapeutic application in treating toxin-related paralysis . -
Antiviral Research:
Investigations into compounds affecting HBV capsid proteins revealed that certain derivatives could disrupt normal viral processes, potentially leading to new antiviral therapies. The modulation of capsid assembly kinetics was highlighted as a critical factor in preventing viral replication . -
Toxicological Assessments:
Toxicological evaluations indicate that while methylamine derivatives may pose acute toxicity risks (e.g., skin irritation, respiratory effects), their specific effects can vary significantly based on concentration and exposure duration .
Properties
IUPAC Name |
1-(2,2-difluorocyclobutyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-9-4-5-2-3-6(5,7)8;/h5,9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOPCWZAYJNADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC1(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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